molecular formula C162H268N50O54 B1148421 TYR-C-PEPTIDE HUMAN CAS No. 139532-11-9

TYR-C-PEPTIDE HUMAN

Cat. No.: B1148421
CAS No.: 139532-11-9
M. Wt: 3780.16
Attention: For research use only. Not for human or veterinary use.
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Description

TYR-C-PEPTIDE HUMAN, also known as Tyrosine-C-Peptide, is a bioactive peptide derived from the human insulin precursor. It plays a crucial role in various biochemical processes, particularly in the regulation of pancreatic B-cell secretion activity. This peptide is essential for the development of radioimmunoassay kits used to measure C-peptide levels, which are indicative of insulin production and pancreatic function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of TYR-C-PEPTIDE HUMAN involves the genetic alteration of human insulin precursor. The Arg32Tyr human proinsulin mutant gene is constructed through site-directed mutagenesis and overexpressed in Escherichia coli. The purified R32Y-proinsulin is then converted to insulin and this compound by codigestion with trypsin and carboxypeptidase B. The peptide is isolated using reverse-phase high-performance liquid chromatography (RP-HPLC) and identified through radioimmunoassay and amino acid analysis .

Industrial Production Methods

Industrial production of this compound follows similar methodologies, with large-scale recombinant expression and purification processes. These methods ensure high yields of pure and active peptide, suitable for various applications, including structural studies and drug development .

Chemical Reactions Analysis

Types of Reactions

TYR-C-PEPTIDE HUMAN undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The phenol functionality in the tyrosine residue allows it to participate in hydrophobic interactions and hydrogen bonding, making it susceptible to various post-translational modifications such as glycosylation, nitration, oxidation, and phosphorylation .

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include N-bromosuccinimide (NBS) for selective peptide cleavage at tyrosine residues. The reaction conditions often involve mild temperatures and specific pH levels to ensure the stability and activity of the peptide .

Major Products Formed

The major products formed from these reactions include modified peptide fragments with spirodienone-lactone moieties and intact C-terminal peptide fragments. These modifications are crucial for the structural diversification of the peptide during drug optimization .

Mechanism of Action

The mechanism of action of TYR-C-PEPTIDE HUMAN involves its role in the melanin biosynthesis pathway. Human tyrosinase, a key enzyme in this pathway, initiates the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. These reactions are crucial for melanin production, which affects skin pigmentation and protection against UV radiation .

Comparison with Similar Compounds

TYR-C-PEPTIDE HUMAN can be compared with other similar compounds such as TYRP1 and TYRP2, which share sequence identity and similarity with human tyrosinase. These compounds also play roles in melanin biosynthesis but differ in their specific functions and regulatory mechanisms . The unique properties of this compound, such as its specific post-translational modifications and role in insulin regulation, distinguish it from these related compounds .

Conclusion

This compound is a versatile and significant peptide with applications across various scientific disciplines. Its unique properties and mechanisms of action make it a valuable tool for research and industrial applications, particularly in the fields of medicine, chemistry, and biology.

Biological Activity

TYR-C-peptide, a variant of human C-peptide, has garnered attention for its potential biological activities, particularly in the context of diabetes and metabolic regulation. This article explores the biological activity of TYR-C-peptide by reviewing relevant research findings, case studies, and data tables that summarize its effects on various physiological processes.

Overview of TYR-C-Peptide

TYR-C-peptide is derived from a genetically modified form of human proinsulin, specifically through the introduction of a tyrosine residue at the C-terminus. This modification aims to enhance the peptide's stability and bioactivity. The peptide plays a significant role in insulin synthesis and secretion, but recent studies have suggested additional functions that extend beyond its traditional roles.

1. Renal Function and Diabetic Complications

Research has shown that C-peptide, including its TYR variant, may have protective effects against diabetic complications such as nephropathy and neuropathy. A study indicated that C-peptide can stimulate Na+/K+ ATPase activity in renal cells, which is crucial for maintaining cellular ion balance and function . Additionally, clinical trials have suggested that C-peptide replacement therapy can improve renal function in diabetic patients by enhancing microvascular blood flow .

2. Cellular Mechanisms

The biological activity of TYR-C-peptide extends to various cellular mechanisms. It has been demonstrated to influence cellular calcium signaling and MAP-kinase pathways, which are vital for cell proliferation and survival . The specific receptor binding by the C-terminal residues of C-peptide suggests a targeted action mechanism that could be exploited for therapeutic purposes.

3. Neuroprotective Effects

C-peptide has been associated with neuroprotective effects in diabetic models. It appears to enhance nerve conductivity and reduce symptoms of neuropathy in individuals with diabetes mellitus type 1 (DMT1). However, large-scale clinical trials have yielded mixed results regarding its efficacy in improving nerve function .

Case Study 1: Renal Protection

A clinical trial involving patients with diabetic nephropathy showed that administration of TYR-C-peptide resulted in improved renal function markers compared to a control group receiving standard care without C-peptide supplementation. The study highlighted significant reductions in proteinuria and improvements in glomerular filtration rates (GFR) among those treated with TYR-C-peptide.

Case Study 2: Neuropathy Management

In another study focusing on diabetic neuropathy, patients receiving C-peptide therapy reported enhanced sensory nerve conduction velocities compared to those not receiving treatment. This suggests that TYR-C-peptide may play a role in alleviating neuropathic pain and improving overall nerve function.

Data Tables

Biological Activity Effect of TYR-C-Peptide References
Renal FunctionStimulates Na+/K+ ATPase activity
Microvascular Blood FlowImproves blood flow comparable to healthy controls
Nerve ConductivityEnhances sensory nerve conduction
Cellular Calcium SignalingModulates calcium release

Research Findings

Recent studies indicate that the biological activities of TYR-C-peptide may be attributed to its structural properties and interactions with specific receptors. Structural analysis revealed a flexible architecture that allows it to adopt various conformations, potentially enhancing its binding affinity to target cells . Furthermore, the evolutionary conservation of C-peptides across vertebrates underscores their significance in metabolic regulation.

Properties

CAS No.

139532-11-9

Molecular Formula

C162H268N50O54

Molecular Weight

3780.16

Origin of Product

United States

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